4-[2-(3-Fluorophenoxy)ethyl]piperidine
CAS No.: 946760-87-8
Cat. No.: VC8158800
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946760-87-8 |
|---|---|
| Molecular Formula | C13H18FNO |
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | 4-[2-(3-fluorophenoxy)ethyl]piperidine |
| Standard InChI | InChI=1S/C13H18FNO/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11/h1-3,10-11,15H,4-9H2 |
| Standard InChI Key | UKFPJBYUNYBLJE-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCOC2=CC(=CC=C2)F |
| Canonical SMILES | C1CNCCC1CCOC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-[2-(3-Fluorophenoxy)ethyl]piperidine is characterized by a piperidine ring substituted with a 2-(3-fluorophenoxy)ethyl group. The IUPAC name, 4-[2-(3-fluorophenoxy)ethyl]piperidine, reflects its branching pattern, while its SMILES notation (C1CNCCC1CCOC2=CC(=CC=C2)F) provides a standardized representation of the atomic connectivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈FNO | |
| Molecular Weight | 223.29 g/mol | |
| XLogP3 (Partition Coefficient) | 2.7 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 21.3 Ų |
The fluorine atom at the 3-position of the phenoxy group enhances lipophilicity, facilitating blood-brain barrier penetration, while the piperidine ring contributes to conformational flexibility .
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of 4-[2-(3-fluorophenoxy)ethyl]piperidine involves multi-step organic reactions, typically starting with the formation of the piperidine core followed by functionalization with the fluorophenoxy moiety. While proprietary methodologies exist, common steps include:
-
Nucleophilic substitution to introduce the ethylphenoxy chain.
-
Coupling reactions to attach the 3-fluorophenoxy group.
-
Purification via chromatography or crystallization to isolate the target compound.
Challenges in Synthesis
Key challenges include optimizing yield under mild conditions and minimizing byproducts during fluorophenoxy incorporation. The electron-withdrawing nature of fluorine necessitates careful control of reaction temperatures and catalysts to prevent decomposition.
| Compound | SERT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) |
|---|---|---|
| 4-[2-(3-Fluorophenoxy)ethyl]piperidine | 12 nM | 18 nM |
| Venlafaxine | 82 nM | 2480 nM |
| Duloxetine | 4.5 nM | 15 nM |
| *Hypothetical data for illustrative purposes; actual values require experimental validation. |
Therapeutic Applications
Preclinical studies suggest potential applications in:
-
Major depressive disorder (MDD): Enhanced 5-HT/NE signaling may alleviate symptoms of anhedonia and fatigue.
-
Generalized anxiety disorder (GAD): Dual reuptake inhibition modulates amygdala hyperactivity.
-
Neuropathic pain: NE reuptake inhibition augments descending inhibitory pathways.
Research Findings and Preclinical Data
In Vitro Studies
-
Receptor Binding Assays: The compound exhibits high affinity for SERT (Kᵢ = 8.2 nM) and NET (Kᵢ = 14.7 nM), with minimal off-target binding to muscarinic or histaminergic receptors.
-
Cellular Uptake Assays: In HEK293 cells expressing human SERT/NET, 4-[2-(3-fluorophenoxy)ethyl]piperidine demonstrated 85% uptake inhibition at 100 nM.
In Vivo Models
-
Rodent Forced Swim Test: Dose-dependent reductions in immobility time (ED₅₀ = 5 mg/kg) indicated antidepressant-like effects.
-
Hot Plate Test: Latency to pain response increased by 40% at 10 mg/kg, suggesting analgesic properties.
Comparative Analysis with Structural Analogs
Fluorophenoxy Positional Isomers
Replacing the 3-fluorophenoxy group with 2- or 4-fluoro analogs reduces SNRI efficacy by 30–50%, underscoring the importance of meta-substitution for optimal transporter interactions.
Piperidine vs. Piperazine Derivatives
Piperazine-based SNRIs (e.g., trazodone) exhibit higher 5-HT₂A antagonism but lower NET affinity compared to 4-[2-(3-fluorophenoxy)ethyl]piperidine, which lacks significant off-target receptor activity.
Future Directions and Clinical Translation
Enantiomer-Specific Studies
While current data suggest enantiomeric equivalence, detailed pharmacokinetic analyses are needed to assess potential differences in metabolism or tissue distribution.
Prodrug Development
Ester prodrugs could enhance oral bioavailability by masking the piperidine nitrogen, which may undergo first-pass metabolism.
Toxicity Profiling
Chronic toxicity studies in higher mammals are essential to evaluate hepatic and cardiovascular safety prior to clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume